3,6-Dibromo-1,8-naphthyridine-2,7-diamine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Sourcing symmetrical bifunctional monomers for stepwise oligomer synthesis or MOF construction is challenging. Generic mono-functional naphthyridines lack the orthogonal reactivity required for controlled, iterative coupling. 3,6-Dibromo-1,8-naphthyridine-2,7-diamine (CAS 1242339-48-5) resolves this bottleneck: • Dual amine (-NH₂) groups at positions 2 & 7 provide metal-coordination sites for bimetallic catalyst design. • Dual bromine atoms at positions 3 & 6 enable cross-coupling (Suzuki, Buchwald-Hartwig) for structural extension. • Symmetrical scaffold ensures reproducible ligand geometry for predictable MOF and sequence-defined macromolecule assembly. Standard purity: 97%. For R&D use only; shipped globally.

Molecular Formula C8H6Br2N4
Molecular Weight 317.97 g/mol
Cat. No. B12987850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-1,8-naphthyridine-2,7-diamine
Molecular FormulaC8H6Br2N4
Molecular Weight317.97 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=NC2=NC(=C1Br)N)N)Br
InChIInChI=1S/C8H6Br2N4/c9-4-1-3-2-5(10)7(12)14-8(3)13-6(4)11/h1-2H,(H4,11,12,13,14)
InChIKeyMSDDRUKRJRKVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-1,8-naphthyridine-2,7-diamine: A Bifunctional 1,8-Naphthyridine Scaffold for Procurement in Advanced Organic Synthesis


3,6-Dibromo-1,8-naphthyridine-2,7-diamine (CAS 1242339-48-5) is a symmetrically substituted 1,8-naphthyridine derivative featuring a diazanaphthalene core . Its molecular structure (C8H6Br2N4) is characterized by two primary amine (-NH2) groups at the 2- and 7- positions and two bromine atoms at the 3- and 6-positions, providing a distinct set of reactive handles for further functionalization [1].

Strategic Selection of 3,6-Dibromo-1,8-naphthyridine-2,7-diamine: Why Analogs Do Not Suffice


The symmetrical 2,7-diamine-3,6-dibromo substitution pattern of this compound is not a trivial or readily interchangeable feature. It is precisely this combination of electron-donating amine and electron-withdrawing/leaving bromine groups [1] that dictates its unique reactivity profile and performance in subsequent synthetic steps. Generic substitution with other 1,8-naphthyridine derivatives, such as the unsubstituted core or monofunctionalized analogs, would result in a complete loss of the desired bifunctional handles necessary for constructing complex molecular architectures, such as sequence-defined oligomers or symmetrical metal-organic frameworks [2]. The procurement value lies in its specific, dual reactivity, which cannot be replicated by mixing different mono-functional monomers.

Quantitative Differentiation of 3,6-Dibromo-1,8-naphthyridine-2,7-diamine from Relevant Analogs


Evidence 1: Functional Group Density for Orthogonal Reactivity

The primary differentiator of 3,6-Dibromo-1,8-naphthyridine-2,7-diamine is its high density and specific arrangement of reactive functional groups. Compared to its closest analog, the non-brominated 1,8-naphthyridine-2,7-diamine , the target compound presents two additional orthogonal reactive sites (C-Br bonds) for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. This enables sequential and highly controlled derivatization. In contrast, 3,6-dibromo-1,8-naphthyridine (CAS 17965-79-6), which lacks the 2,7-diamine groups , cannot undergo the same amine-directed reactions, limiting its utility to only cross-coupling at the bromine sites.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Evidence 2: Predicted Physicochemical Properties for Compound Handling

While direct experimental data are scarce, predicted physicochemical properties provide a quantitative baseline for differentiating 3,6-Dibromo-1,8-naphthyridine-2,7-diamine from a key analog. The compound has a predicted boiling point of 415.0±40.0 °C and a predicted density of 2.164±0.06 g/cm³ . This can be compared to the non-brominated analog, 1,8-naphthyridine-2,7-diamine (CAS 145325-89-9), which has a predicted boiling point of 395.5±37.0 °C and a predicted density of 1.398±0.06 g/cm³ . The significantly higher predicted boiling point and density for the dibromo derivative are consistent with the increased molecular weight and polarizability from the heavy bromine atoms, which can inform downstream purification strategies and formulation considerations.

Analytical Chemistry Formulation Process Chemistry

Evidence 3: Synthetic Accessibility via Efficient Amination

The synthesis of functionalized 1,8-naphthyridines, including diamino derivatives, has been refined for efficiency. An improved and milder method for the synthesis of 2,7-diamino-1,8-naphthyridine, a direct precursor to the target compound, has been reported, offering an efficient route to the core structure [1]. Furthermore, a copper-catalyzed amination of bromonaphthyridines with aqueous ammonia proceeds at room temperature, providing yields of 10-87% [2]. This methodology provides an alternative route to functional, nonsymmetric 2,7-diamido-1,8-naphthyridines. This suggests that the 3,6-dibromo derivative, as an amido-bromo-1,8-naphthyridine, could be a viable substrate for such mild aminations, offering a practical advantage over harsher, less selective methods. In contrast, the synthesis of 3,6-dibromo-1,8-naphthyridine itself requires a high-yield bromination with excess bromine [3], a more forcing condition.

Process Chemistry Organic Synthesis Scale-up

Validated Application Scenarios for 3,6-Dibromo-1,8-naphthyridine-2,7-diamine


Synthesis of Symmetrical Bifunctional Ligands for Metal-Organic Frameworks (MOFs) and Catalysis

The symmetrical 2,7-diamine and 3,6-dibromo substitution pattern makes 3,6-Dibromo-1,8-naphthyridine-2,7-diamine an ideal precursor for constructing rigid, ditopic ligands [1]. Its two bromine atoms serve as sites for cross-coupling reactions to introduce extended aromatic or functional arms [2], while the amine groups can act as metal-coordinating sites. This is a distinct advantage over analogs like 3,6-dibromo-1,8-naphthyridine, which lack the amine-based metal-binding capability, and 1,8-naphthyridine-2,7-diamine, which lacks the coupling handles for structural extension. The resulting symmetrical ligands are of high interest for the predictable and reproducible construction of porous MOFs and bimetallic catalysts.

Building Block for Sequence-Defined Oligomers and Supramolecular Polymers

The orthogonal reactivity of its amine and bromine functional groups allows for the stepwise, controlled elongation of oligomeric chains [1]. This compound can be used as a monomer in iterative synthetic sequences (e.g., coupling at one bromine, followed by deprotection and coupling at an amine, then activating the second bromine) [2]. This level of control is impossible with symmetric monomers containing only one type of reactive group, such as a simple diamine or dibromo compound. This enables the creation of sequence-defined macromolecules for applications in data storage, biomimetic materials, and advanced adhesives, where precise monomer order is critical for function.

Precursor for Fluorescent Probes and DNA-Binding Agents

The 1,8-naphthyridine core is a known privileged scaffold for developing fluorescent probes and DNA-binding ligands [1]. The parent compound, 2,7-diamino-1,8-naphthyridine (DANP), has been identified as a ligand that binds strongly and specifically to single cytosine and thymine bulges in DNA [2]. The dibromo derivative allows for the attachment of additional fluorophores or targeting moieties via the bromine handles, providing a pathway to generate more potent and selective second-generation probes. This offers a synthetic advantage over using the parent DANP, which would require more complex and less efficient methods for further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dibromo-1,8-naphthyridine-2,7-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.